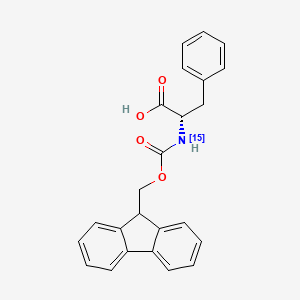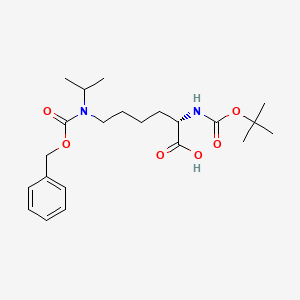
Boc-L-lys(ipr,Z)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-lys(ipr,Z)-OH is a novel synthetic organic compound with a wide range of potential applications in scientific research. The compound was first developed in the early 1990s as part of a research project at the University of California, Los Angeles (UCLA). It has since been used in a variety of fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
One of the applications of Boc-L-lys(ipr,Z)-OH is in the synthesis of homoarginine-containing opioid peptides. These peptides, synthesized using derivatives of Boc-L-lys-OH, have been evaluated for their biological activities, revealing potential avenues for the design of biologically active peptides with increased resistance to enzymatic degradation (Izdebski et al., 2007).
Advanced Applications in Genetic Engineering
Boc-L-lys(ipr,Z)-OH also finds application in advanced genetic engineering techniques, such as CRISPR-Cas9 mediated genome editing. A notable example is the development of a Cas9 variant, Cas9BOC, which incorporates a lysine derivative, Lys(Boc), allowing for tight regulation of Cas9 activity. This system enables precise control over genome editing processes, promising advancements in therapeutic genome editing and gene drive technologies (Suzuki et al., 2018).
Material Science and Molecular Electronics
In the realm of material science and molecular electronics, Boc-L-lysine derivatives have been utilized to synthesize redox-active peptides. These peptides, containing phenothiazine or ruthenium complexes, highlight the potential of lysine derivatives in creating novel materials for light-harvesting applications and photovoltaic cells. Such developments underscore the versatility of Boc-L-lys(ipr,Z)-OH in synthesizing functional molecules with specific electronic properties (Peek et al., 2009).
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKUYJJYHUAJP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-lys(ipr,Z)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

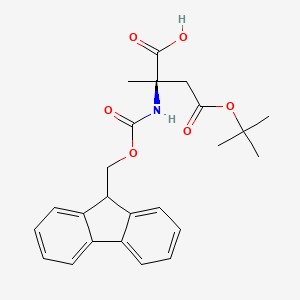
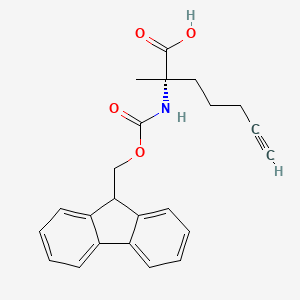
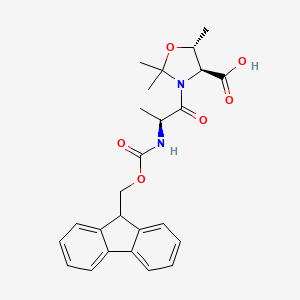
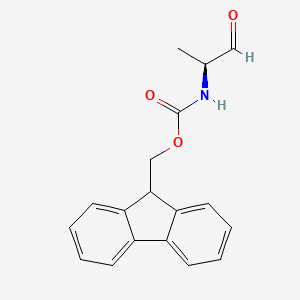
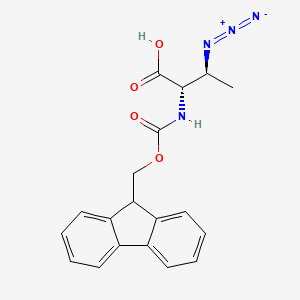
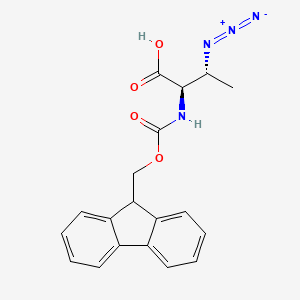
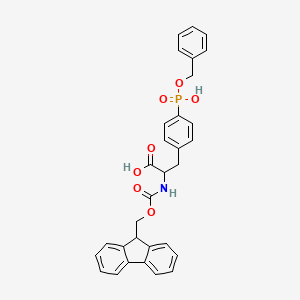
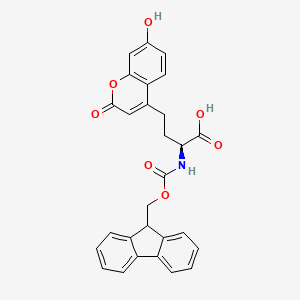
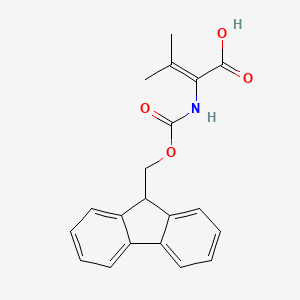
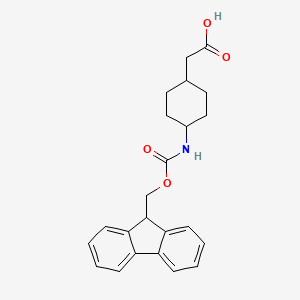
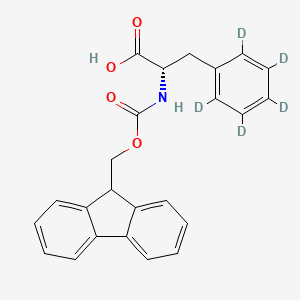
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
